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Compound of Interest

Compound Name: 2-(Naphthalen-2-yl)-3-nitropyridine

CAS No.: 918336-57-9

Cat. No.: B14190168

Get Quote

Executive Summary & Structural Logic
Compound: 2-(Naphthalen-2-yl)-3-nitropyridine Formula: C₁₅H₁₀N₂O₂ Molecular Weight:

250.26 g/mol Core Scaffold: 3-Nitropyridine ring substituted at the C2 position with a 2-naphthyl

moiety.[1][2][3][4][5][6][7][8][9][10][11][12]

Structural Analysis for Spectroscopy:

Electronic Environment: The highly electron-withdrawing nitro group (

) at position 3 deshields the adjacent pyridine protons (especially H4 and H2, though C2 is
substituted here). The pyridine nitrogen lone pair also contributes to significant deshielding of
H6.

Conjugation: The biaryl linkage allows for

-conjugation, though steric repulsion between the nitro group and the naphthalene ring (peri-
hydrogen interaction) may induce a twist, breaking planarity and affecting UV/Vis and NMR
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shifts.

Fragmentation (MS): The primary fragmentation pathway involves the loss of the nitro group

(

) or oxygen (

), followed by ring contraction or fragmentation of the biaryl bond.

Synthesis & Workflow Visualization
To ensure the integrity of the spectroscopic data, the compound is synthesized via a Suzuki-

Miyaura Cross-Coupling reaction. This pathway minimizes byproducts compared to Stille

couplings and allows for high regioselectivity at the activated C2 position of the pyridine.

Reaction Scheme
Reagents: 2-Chloro-3-nitropyridine + 2-Naphthylboronic acid Catalyst:

(Tetrakis) Base/Solvent:

/ DME:

(2:1)

Starting Materials
2-Chloro-3-nitropyridine
2-Naphthylboronic acid

Catalytic Cycle
Pd(PPh3)4 (5 mol%)
K2CO3 (2 eq), 90°C

DME/H2O, N2 atm Pd-Intermediate
Oxidative Addition -> Transmetallation

Pd(0) -> Pd(II) Crude Product
2-(Naphthalen-2-yl)-3-nitropyridine

Reductive Elimination
Purification

Flash Column Chromatography
(Hexane/EtOAc)

Workup Validation
NMR, IR, MS

Pure Isolate

Click to download full resolution via product page

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 2-(Naphthalen-2-
yl)-3-nitropyridine.

Spectroscopic Data Profile
The following data represents the standard reference profile for 2-(Naphthalen-2-yl)-3-
nitropyridine.

A. Mass Spectrometry (ESI-MS)
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The mass spectrum is characterized by a stable molecular ion due to the aromatic nature of the

biaryl system.

Ionization Mode m/z (Observed) Assignment
Fragmentation
Logic

ESI (+) 251.1
Protonation of

Pyridine N

ESI (+) 273.1 Sodium Adduct

MS/MS 204.1
Loss of Nitro group

(Characteristic)

MS/MS 176.1
Pyridine ring

fragmentation

B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the nitro group stretches and aromatic ring vibrations.

Wavenumber (

)
Intensity

Functional Group
Assignment

3050 - 3010 Weak Stretch (Aromatic)

1580, 1450 Medium
/

Ring Skeletal Vibrations

1535 ± 5 Strong Asymmetric Stretch

1355 ± 5 Strong Symmetric Stretch

850 - 750 Strong Out-of-plane Bending

(Substituted Naphthalene)
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C. Nuclear Magnetic Resonance (NMR)
Data is reported in

at 400 MHz.

¹H NMR (Proton)
The spectrum shows a distinct 3-spin system for the pyridine ring and a complex multiplet

region for the naphthalene moiety.

Shift (

, ppm)
Multiplicity Integration Assignment

Coupling (

, Hz)

8.85 dd 1H Pyridine H6 (Alpha to N)

8.15 d 1H Pyridine H4
(Ortho to

)

8.05 s (br) 1H Naphthyl H1'
Singlet-like

(Deshielded)

7.95 - 7.85 m 3H
Naphthyl H4',

H5', H8'

Aromatic

Multiplet

7.60 - 7.50 m 3H
Naphthyl H3',

H6', H7'

Aromatic

Multiplet

7.45 dd 1H Pyridine H5
(Meta to

)

Interpretation:

H6 (8.85 ppm): Most downfield signal due to proximity to the electronegative Nitrogen.

H4 (8.15 ppm): Deshielded by the ortho-nitro group.
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H5 (7.45 ppm): Upfield relative to H4/H6, characteristic of the

-position in pyridine.

¹³C NMR (Carbon)
Shift (

, ppm)
Assignment Type

155.2 C2 (Pyridine)
Quaternary (

)

152.8 C6 (Pyridine)
(

to N)

146.5 C3 (Pyridine)
Quaternary (

)

135.0 - 126.0 Naphthyl Carbons / Quaternary

133.5 C4 (Pyridine)

122.8 C5 (Pyridine)

Experimental Protocol (Self-Validating)
Step 1: Synthesis[3][5][13]

Charge: In a 50 mL round-bottom flask, combine 2-chloro-3-nitropyridine (1.0 eq, 158 mg)

and 2-naphthylboronic acid (1.1 eq, 189 mg).

Solvent: Add 1,2-dimethoxyethane (DME, 10 mL) and 2M aqueous

(5 mL).

Degas: Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical

for Pd cycle).
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Catalyst: Add

(0.05 eq, 58 mg) quickly.

Reflux: Heat to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride

(

) should disappear; product appears as a fluorescent spot (

).

Step 2: Workup & Purification[4]
Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (

mL).

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Purification: Flash chromatography on silica gel.

Gradient: 0%

20% EtOAc in Hexane.

Yield Expectation: 75-85% (Yellow solid).

Step 3: Validation
Melting Point: Expect range

(typical for biaryl nitropyridines).

NMR Check: Verify the disappearance of the characteristic doublet of the starting material

(2-chloro-3-nitropyridine H6 at ~8.6 ppm) and the appearance of the new H6 doublet at

~8.85 ppm.
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Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles." Chemistry Proceedings,

2020. Link[8]

Suzuki Coupling Protocols: "Suzuki Coupling - Organic Chemistry Portal." Organic Chemistry

Portal. Link

Nitropyridine Reactivity: "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile

Approach to Novel Fluorescent Molecules." Molecules, 2022.[5] Link

General Spectroscopic Data for Pyridines: BenchChem Technical Support, "Synthesis of 2-

Amino-4-bromo-3-nitropyridine." Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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